Uprosertib

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Chemie: Uprosertib dient als wertvolles Werkzeug zur Untersuchung des AKT-Signalwegs und seiner Rolle in zellulären Prozessen.

Biologie: Es wird verwendet, um die Auswirkungen der AKT-Inhibition auf Zellproliferation, Apoptose und Stoffwechsel zu untersuchen.

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es die AKT-Familie von Proteinkinasen hemmt. AKT ist ein Schlüsselregulator der Zellproliferation, des Überlebens und des Stoffwechsels. Durch die Hemmung von AKT stört this compound diese zellulären Prozesse, was zu einem reduzierten Zellwachstum und einer erhöhten Apoptose führt. Die Verbindung zielt speziell auf die ATP-Bindungsstelle von AKT ab und verhindert so seine Aktivierung und die nachgeschaltete Signalübertragung .

Ähnliche Verbindungen:

Afuresertib: Ein strukturell ähnlicher AKT-Inhibitor mit einem Thiophenkern anstelle eines Furanrings.

Trametinib: Oft in Kombination mit this compound verwendet, um die therapeutische Wirkung zu verstärken.

Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner potenten und selektiven Hemmung von AKT-Isoformen, was es zu einem wertvollen Werkzeug für die Untersuchung von AKT-assoziierten Signalwegen und die Entwicklung gezielter Therapien macht. Seine strukturellen Modifikationen, wie der Furanring, tragen zu seiner Spezifität und Potenz bei .

Wirkmechanismus

Target of Action

Uprosertib, also known as GSK2141795, is primarily targeted towards the Akt protein . Akt, also known as Protein Kinase B (PKB), plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .

Mode of Action

This compound is an oral ATP-competitive Akt inhibitor . It inhibits the activity of Akt1, Akt2, and Akt3 isoforms, thereby disrupting the signaling pathways regulated by these proteins . The inhibition of Akt signaling can lead to a decrease in cellular proliferation and an increase in programmed cell death or apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for cell survival, growth, and metabolism. By inhibiting Akt, this compound can disrupt this pathway, leading to decreased cell proliferation and increased apoptosis .

Pharmacokinetics

Preliminary pharmacokinetic data suggest that this compound is rapidly absorbed with a median maximum observed concentration (Cmax) occurring 3 hours following multiple doses and a mean effective half-life of approximately 3 days . The maximum tolerated dose (MTD) was established at 125 mg per day .

Result of Action

The inhibition of Akt signaling by this compound leads to reduced cell survival and increased apoptosis . This can result in the reduction of tumor size and potentially halt the progression of the disease. It’s important to note that the effectiveness can vary depending on the type of cancer and the individual patient’s response .

Action Environment

Environmental factors such as the presence of lactic acid can influence the action of this compound. For instance, lactic acidosis, a condition often found in tumor microenvironments, can induce resistance to this compound . This resistance is characterized by increased cell survival and reduced apoptosis, even in the presence of this compound . This resistance can be reversed by inhibiting lactate transport or oxidative metabolism .

Biochemische Analyse

Biochemical Properties

Uprosertib interacts with the AKT family of protein kinases, specifically AKT1, AKT2, and AKT3 . These interactions are crucial in the regulation of cell proliferation, apoptosis, metabolism, and immunity . This compound acts as a full agonist of the AKT receptor , inhibiting the signaling of these enzymes and thus playing a significant role in biochemical reactions .

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes. It influences cell function by reducing AKT signaling and glucose uptake . This reduction in AKT signaling and glucose uptake is irrespective of lactic acid supplementation, indicating that this compound can influence cellular metabolism . In cancer cells, this compound treatment has been characterized by increased cell survival and reduced apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, specifically the AKT family of protein kinases . By inhibiting these enzymes, this compound can cause changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. This compound treatment has shown to reduce AKT signaling and glucose uptake, irrespective of lactic acid supplementation . The long-term effects of this compound on cellular function in in vitro or in vivo studies are still being explored .

Metabolic Pathways

This compound is involved in the regulation of the PI3K/AKT pathway . This pathway is crucial for cell proliferation, apoptosis, metabolism, and immunity . Detailed information about the specific enzymes or cofactors that this compound interacts with, or its effects on metabolic flux or metabolite levels, is not currently available .

Vorbereitungsmethoden

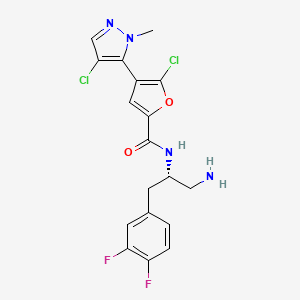

Synthesewege und Reaktionsbedingungen: Die Synthese von Uprosertib beinhaltet die Bildung eines Furanrings und die Einarbeitung verschiedener Substituenten, um die gewünschte Struktur zu erreichen. Die wichtigsten Schritte sind:

- Bildung des Furanrings.

- Einführung der Chlor- und Fluorsubstituenten.

- Kopplung mit dem entsprechenden Amin, um das Endprodukt zu bilden.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig Nebenprodukte zu minimieren. Spezifische Details zu den industriellen Produktionsmethoden sind proprietär und werden nicht öffentlich bekannt gegeben .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Uprosertib unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen modifizieren.

Substitution: Substitutionsreaktionen können verschiedene Substituenten in das Molekül einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Halogenierungs- und Nitrierungsreaktionen sind üblich, wobei Reagenzien wie Chlor, Brom und Salpetersäure verwendet werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können .

Vergleich Mit ähnlichen Verbindungen

Afuresertib: A structurally similar AKT inhibitor with a thiophene core instead of a furan ring.

Trametinib: Often used in combination with uprosertib for enhanced therapeutic effects.

Uniqueness of this compound: this compound is unique due to its potent and selective inhibition of AKT isoforms, making it a valuable tool for studying AKT-related pathways and developing targeted therapies. Its structural modifications, such as the furan ring, contribute to its specificity and potency .

Eigenschaften

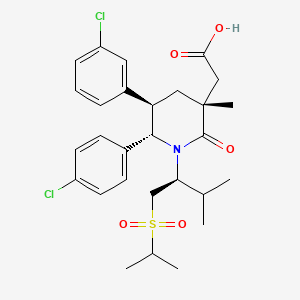

IUPAC Name |

N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2F2N4O2/c1-26-16(12(19)8-24-26)11-6-15(28-17(11)20)18(27)25-10(7-23)4-9-2-3-13(21)14(22)5-9/h2-3,5-6,8,10H,4,7,23H2,1H3,(H,25,27)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTAPYRUEKNRBA-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Cl)C2=C(OC(=C2)C(=O)NC(CC3=CC(=C(C=C3)F)F)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=C(C=N1)Cl)C2=C(OC(=C2)C(=O)N[C@@H](CC3=CC(=C(C=C3)F)F)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl2F2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1047634-65-0 | |

| Record name | Uprosertib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1047634650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uprosertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11969 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-{(1S)-2-amino-1-[(3,4-difluorophenyl)methyl]ethyl}-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-furancarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UPROSERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZXM835LQ5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methoxy-5-[2-(3-methoxy-4,5-dimethylphenyl)thiophen-3-yl]aniline](/img/structure/B612056.png)

![2-[6-[(6-fluoroquinolin-2-yl)methylamino]-3-bicyclo[3.1.0]hexanyl]-N-hydroxypyrimidine-5-carboxamide](/img/structure/B612059.png)

![(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide](/img/structure/B612063.png)